Cimetidine Amide Dihydrochloride
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Overview
Description
Cimetidine Amide Dihydrochloride is a derivative of cimetidine, a well-known histamine H2 receptor antagonist used primarily to inhibit stomach acid production. This compound is recognized for its unique chemical structure, which includes a guanylurea moiety.
Mechanism of Action
Target of Action
Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, is a derivative of the drug cimetidine . Cimetidine is a histamine H2 receptor antagonist . The primary target of cimetidine, and by extension guanylurea cimetidine, is the H2 receptor located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the secretion of gastric acid.
Mode of Action
Cimetidine, and likely guanylurea cimetidine, binds to the H2 receptor, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, as well as a reduction in gastric volume and acidity .
Biochemical Pathways
It’s known that cimetidine inhibits many of the isoenzymes of the hepatic cyp450 enzyme system . This could potentially affect a wide range of biochemical pathways, given the central role of CYP450 enzymes in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Pharmacokinetics
Cimetidine has a high total systemic clearance (500 to 600 ml/min), mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . About 50 to 80% of the dose administered intravenously is recovered in urine as unchanged cimetidine
Result of Action
The primary result of the action of guanylurea cimetidine is likely to be a reduction in gastric acid secretion, similar to its parent compound, cimetidine . This can help manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .
Action Environment
The action, efficacy, and stability of guanylurea cimetidine can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP450 enzymes could potentially affect the metabolism of guanylurea cimetidine. Additionally, renal function can significantly impact the clearance of the drug
Biochemical Analysis
Biochemical Properties
The biochemical properties of Guanylurea cimetidine are largely derived from its structure. The compound is a derivative of cimetidine, which is known to interact with various enzymes and proteins .
Molecular Mechanism
It is known that cimetidine, from which Guanylurea cimetidine is derived, can inhibit certain enzymes and alter gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanylurea cimetidine typically involves the reaction of cimetidine with specific reagents under controlled conditions. One common method includes the use of Fenton reagent, which facilitates the formation of guanylurea derivatives from cimetidine . The reaction conditions often involve the addition of hydrogen peroxide to a solution of cimetidine hydrochloride and ferrous chloride at room temperature .
Industrial Production Methods: Industrial production of guanylurea cimetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cimetidine Amide Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction with Fenton reagent results in the formation of cimetidine sulfoxide, N-desmethylcimetidine, and other derivatives .
Common Reagents and Conditions:
Oxidation: Fenton reagent (hydrogen peroxide and ferrous chloride) is commonly used for oxidation reactions.
Reduction: Specific reducing agents may be employed to convert guanylurea cimetidine into its reduced forms.
Substitution: Various nucleophiles can be used to substitute functional groups within the compound.
Major Products Formed: The major products formed from these reactions include cimetidine sulfoxide, N-desmethylcimetidine, and other guanylurea derivatives .
Scientific Research Applications
Cimetidine Amide Dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cimetidine: The parent compound, primarily used as an H2 receptor antagonist.
Cimetidine Sulfoxide: An oxidized derivative of cimetidine.
N-desmethylcimetidine: A demethylated form of cimetidine.
Uniqueness: Cimetidine Amide Dihydrochloride is unique due to the presence of the guanylurea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of guanylurea derivatives in various applications .
Properties
CAS No. |
52568-80-6 |
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Molecular Formula |
C10H20Cl2N6OS |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea;dihydrochloride |
InChI |
InChI=1S/C10H18N6OS.2ClH/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17;;/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17);2*1H |
InChI Key |
AERDXOWIMPUTQK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N.Cl.Cl |
Appearance |
White Solid |
melting_point |
170-172°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Cimetidine Amide Dihydrochloride; [(Methylamino)[[2-[[5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]- urea Dihydrochloride |
Origin of Product |
United States |
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